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molecular formula C13H9BrN2 B057740 2-(3-Bromophenyl)-1H-benzimidazole CAS No. 77738-96-6

2-(3-Bromophenyl)-1H-benzimidazole

Cat. No. B057740
M. Wt: 273.13 g/mol
InChI Key: KLPQPEGYDCWTKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835648B2

Procedure details

Method 1—Step a O-phenylenediamine (81.8 g, 756.6 mmol) and oxalic acid (3.40 g, 37.8 mmol) were completely dissolved in EtOH—H2O/1:1 (2 L) previously warmed at 80° C. 3-Bromobenzaldehyde (44.10 mL, 378.30 mmol) was then added dropwise to the solution. The reaction mixture was stirred overnight at 70° C. to the open air. The day after solid was filtered off and triturated with MeOH (150 mL) to give the product as a pale yellow solid (27.50 g). 3.8 g were recovered from the mother liquors. Total yield 31.30 g (30%).
Quantity
81.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
44.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[2H][C:2]1[C:7]([2H])=[C:6]([NH2:9])[C:5]([NH2:10])=[C:4]([2H])[C:3]=1[2H].C(O)(=O)C(O)=O.[Br:19][C:20]1[CH:21]=[C:22]([CH:25]=[CH:26][CH:27]=1)[CH:23]=O>C(O)C.O>[Br:19][C:20]1[CH:21]=[C:22]([C:23]2[NH:10][C:5]3[CH:4]=[CH:3][CH:2]=[CH:7][C:6]=3[N:9]=2)[CH:25]=[CH:26][CH:27]=1 |f:3.4|

Inputs

Step One
Name
Quantity
81.8 g
Type
reactant
Smiles
[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
EtOH—H2O
Quantity
2 L
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
44.1 mL
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 70° C. to the open air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The day after solid was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with MeOH (150 mL)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 27.5 g
YIELD: CALCULATEDPERCENTYIELD 26.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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